molecular formula C10H8Cl2N2OS B3274724 4-(2,4-Dichloro-phenoxymethyl)-thiazol-2-ylamine CAS No. 612802-16-1

4-(2,4-Dichloro-phenoxymethyl)-thiazol-2-ylamine

Cat. No. B3274724
CAS RN: 612802-16-1
M. Wt: 275.15 g/mol
InChI Key: GFSXHILIKBSMEL-UHFFFAOYSA-N
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Description

4-(2,4-Dichloro-phenoxymethyl)-thiazol-2-ylamine (DCPMT) is an organosulfur compound that is used in a variety of scientific research applications. It is a small molecule that has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments. DCPMT is a relatively new compound, and its applications are still being explored.

Scientific Research Applications

Chemistry and Structural Studies

  • Copper Complexes with Antiferromagnetic Behavior : Copper complexes containing a derivative of 4-(2,4-Dichloro-phenoxymethyl)-thiazol-2-ylamine exhibit interesting magnetic properties. These complexes, featuring a Cu4O4 cubane core, have shown antiferromagnetic behavior, as confirmed through magnetic measurements and DFT calculations (Sagar et al., 2017).

Biological Applications

  • Antimicrobial Activity : Sulfide and sulfone derivatives of 4-(2,4-Dichloro-phenoxymethyl)-thiazol-2-ylamine have demonstrated promising antimicrobial activity against various bacteria and fungi (Badiger et al., 2013).
  • Tyrosinase Inhibitory Activity : A bis-thiazole derivative of 4-(2,4-Dichloro-phenoxymethyl)-thiazol-2-ylamine has shown high tyrosinase inhibitory activity, suggesting potential applications in treating hyperpigmentation disorders (Cytarska & Kolasa, 2023).

Computational Studies and Applications

  • Molecular Docking Studies : Computational studies have been conducted on derivatives of 4-(2,4-Dichloro-phenoxymethyl)-thiazol-2-ylamine for understanding their molecular structure and potential biological effects (Viji et al., 2020).

Pharmaceutical and Medicinal Chemistry

  • Cyclin-dependent Kinase-2 Inhibitors : Derivatives of 4-(2,4-Dichloro-phenoxymethyl)-thiazol-2-ylamine have been identified as potential inhibitors of cyclin-dependent kinase-2 (CDK2), an important target in cancer therapy (Wang et al., 2004).
  • Antimalarial Activity : Some thiazolidine derivatives of 4-(2,4-Dichloro-phenoxymethyl)-thiazol-2-ylamine have shown significant antimalarial activity, indicating potential for the development of new antimalarial drugs (Solomon et al., 2013).

Materials Science and Corrosion Studies

  • Corrosion Inhibition : Thiazoles derived from 4-(2,4-Dichloro-phenoxymethyl)-thiazol-2-ylamine have been studied as potential corrosion inhibitors for copper, indicating their usefulness in materials science (Farahati et al., 2019).

properties

IUPAC Name

4-[(2,4-dichlorophenoxy)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2OS/c11-6-1-2-9(8(12)3-6)15-4-7-5-16-10(13)14-7/h1-3,5H,4H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSXHILIKBSMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dichloro-phenoxymethyl)-thiazol-2-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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